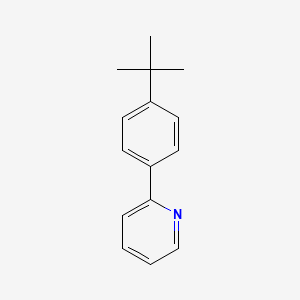

2-(4-Tert-butylphenyl)pyridine

Description

The exact mass of the compound 2-(4-Tert-butylphenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Tert-butylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXQSMVSBYAGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514383 | |

| Record name | 2-(4-tert-Butylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-66-4 | |

| Record name | 2-(4-tert-Butylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-Butylphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Tert-butylphenyl)pyridine CAS number and molecular weight

An In-Depth Technical Guide to 2-(4-Tert-butylphenyl)pyridine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-(4-tert-butylphenyl)pyridine. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, applications, and the scientific principles governing its utility.

Core Compound Identification and Physicochemical Properties

2-(4-Tert-butylphenyl)pyridine is a substituted biphenyl compound characterized by a pyridine ring linked to a phenyl group bearing a tert-butyl substituent at the para position.[1] This substitution pattern imparts significant steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile building block in organic and materials synthesis.[1]

A summary of its core identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 524713-66-4 | [1][2][3][4] |

| Molecular Weight | 211.31 g/mol | [1][4] |

| Molecular Formula | C₁₅H₁₇N | [3][4] |

| IUPAC Name | 2-(4-tert-butylphenyl)pyridine | [3] |

| Synonyms | Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]- | [3] |

| Physical Appearance | Light orange to yellow to green clear liquid | [4] |

| Purity (Typical) | >97.0% (GC) | [4] |

| Refractive Index | 1.5850-1.5890 | [3] |

Synthesis Pathway: The Suzuki-Miyaura Coupling

The predominant and most efficient method for synthesizing 2-(4-tert-butylphenyl)pyridine is the Suzuki-Miyaura coupling reaction.[1] This palladium-catalyzed cross-coupling is favored for its high tolerance of functional groups, mild reaction conditions, and generally high yields.

The causality for this choice rests on the reaction's mechanism, which involves the coupling of an organoboron compound (4-tert-butylphenylboronic acid) with an organohalide (2-bromopyridine). The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (2.0 eq).[1] The base is crucial for the transmetalation step of the catalytic cycle.

-

Reaction Execution : Heat the mixture to a specified temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : After cooling to room temperature, quench the reaction with water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(4-tert-butylphenyl)pyridine.

Applications in Scientific Research and Development

The unique steric hindrance provided by the tert-butyl group, combined with the electronic properties of the pyridine ring, makes this compound a subject of significant interest in several advanced fields.[1]

Coordination Chemistry and Materials Science

2-(4-Tert-butylphenyl)pyridine is extensively used as a ligand in coordination chemistry, particularly with transition metals like Iridium(III).[1] Its complexes are investigated for applications in:

-

Optoelectronic Devices : The steric bulk of the tert-butyl group can enhance solubility and influence the packing of molecules in thin films, which is critical for devices like Organic Light-Emitting Diodes (OLEDs).[1]

-

Photodynamic Therapy : The ligand can be incorporated into metal complexes that exhibit specific photophysical properties, such as enabling acid/base-induced isomerization, a feature explored for therapeutic applications.[1]

-

Advanced Materials : It serves as a building block for specialized polymers and has been used to create porphyrin-based quantum dots (PGQDs) with significantly higher quantum yields and photostability compared to non-tert-butylated analogues.[1]

Role in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a cornerstone in pharmaceutical development, present in a vast number of FDA-approved drugs.[5][6] 2-(4-Tert-butylphenyl)pyridine serves as a valuable intermediate for synthesizing novel drug candidates.

-

Scaffold for Biologically Active Molecules : Its structure is being explored for potential antimicrobial and anticancer properties.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes or receptors.[1][5]

-

Modulation of Pharmacological Properties : The tert-butyl group provides a lipophilic domain that can influence a potential drug's absorption, distribution, metabolism, and excretion (ADME) profile. Medicinal chemists can leverage this feature to fine-tune the properties of a lead compound.[5]

Caption: Potential mechanisms of biological action.

Safety and Handling

According to its Safety Data Sheet (SDS), 2-(4-tert-butylphenyl)pyridine is classified as a hazardous substance.[2]

-

Hazards : It is known to cause skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautions : Standard laboratory safety protocols should be strictly followed. This includes washing skin thoroughly after handling and wearing appropriate personal protective equipment (PPE), such as protective gloves and eye/face protection.[2]

-

First Aid : In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice.[2] If in eyes, rinse cautiously with water for several minutes; if irritation persists, seek medical attention.[2]

Conclusion

2-(4-Tert-butylphenyl)pyridine is more than a simple chemical reagent; it is a key enabling molecule for innovation across multiple scientific disciplines. Its well-defined synthesis, coupled with its unique structural and electronic properties, ensures its continued relevance in the development of advanced materials, novel therapeutics, and complex chemical systems. This guide provides the foundational knowledge for researchers to harness its full potential in their work.

References

-

2-(4-tert-Butylphenyl)pyridine SDS . TCI EUROPE N.V. Available at: [Link]

-

2-(4-TERT-BUTYLPHENYL)PYRIDINE CAS#: 524713-66-4 . ChemWhat. Available at: [Link]

-

2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties . Cheméo. Available at: [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE . Organic Syntheses. Available at: [Link]

-

Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research. Available at: [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Publishing. Available at: [Link]

-

4-(4-tert-Butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole . ResearchGate. Available at: [Link]

-

4-tert-Butylpyridine . PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-tert-Butylphenyl)pyridine SDS - Download & Subscribe for Updates [sdsmanager.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-(4-tert-Butylphenyl)pyridine | 524713-66-4 | TCI AMERICA [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Tert-butylphenyl)pyridine via Suzuki-Miyaura Coupling

<

Foreword: The Significance of 2-Arylpyridines in Modern Drug Discovery

The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds. Its prevalence stems from the unique electronic properties and steric profile conferred by the pyridine ring, which can engage in a variety of non-covalent interactions with biological targets. The synthesis of these compounds, therefore, is of paramount importance to drug development professionals. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and reliability in constructing the critical C(sp²)–C(sp²) bond that defines this class of molecules.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of a representative 2-arylpyridine, 2-(4-tert-butylphenyl)pyridine, via this powerful catalytic method.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[2][3] The reaction has become a cornerstone of modern organic synthesis due to its operational simplicity and broad substrate scope.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

The Catalytic Cycle

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[2][5][7] This step is often the rate-determining step of the reaction.[2][5] The reactivity of the halide follows the general trend: I > Br > Cl.[6] For the synthesis of 2-(4-tert-butylphenyl)pyridine, this involves the reaction of a 2-halopyridine with the Pd(0) catalyst.

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, the 4-tert-butylphenyl group) is transferred to the palladium(II) center, displacing the halide.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] Mechanistic studies suggest that the reaction between a palladium hydroxo complex and the neutral boronic acid is a key pathway for transmetalation.[10]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Rationale-Driven Approach

The successful synthesis of 2-(4-tert-butylphenyl)pyridine hinges on the judicious selection of several key components. This section outlines the critical considerations and provides a rationale for the choices made in a typical experimental protocol.

Choice of Starting Materials

-

The Halopyridine: Both 2-chloropyridine and 2-bromopyridine are viable electrophilic coupling partners. While 2-bromopyridine is generally more reactive due to the weaker C-Br bond, advancements in catalyst systems have made the more economical 2-chloropyridine a highly efficient substrate.[11] The choice often depends on a balance of reactivity, cost, and availability. For challenging couplings, 2-iodopyridine can also be employed.

-

The Organoboron Reagent: 4-tert-Butylphenylboronic acid is the standard nucleophilic partner.[12][13][14][15] It is a commercially available, air- and moisture-stable solid.[4] Alternatively, boronate esters, such as the pinacol ester, can be used, which may offer advantages in terms of stability and solubility.[6]

The Catalytic System: Palladium Source and Ligand

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The choice of both the palladium source (precatalyst) and the ancillary ligand is critical for achieving high yields and reaction efficiency.

-

Palladium Precatalysts: A variety of air- and moisture-stable Pd(II) precatalysts are commercially available, which are reduced in situ to the active Pd(0) species.[16][17] These are often preferred over air-sensitive Pd(0) sources like Pd(PPh₃)₄.[16] Common and effective precatalysts include those from the Buchwald,[18][19] Nolan, and Organ research groups.[20] For the synthesis of 2-arylpyridines, Pd(dppf)Cl₂ has been shown to be an effective catalyst.[1][21][22]

-

Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle.[2] Electron-rich and sterically bulky phosphine ligands are often employed to facilitate oxidative addition and reductive elimination.[18] For the coupling of 2-halopyridines, which can be challenging substrates, ligands like SPhos and XPhos have demonstrated high activity.[23][24]

| Catalyst/Ligand System | Key Features | Typical Application |

| Pd(PPh₃)₄ | Traditional, widely used Pd(0) source.[3] | General purpose, less effective for challenging substrates. |

| Pd(dppf)Cl₂ | Air-stable, reliable precatalyst.[1] | Broad applicability, including heteroaromatic couplings.[21] |

| Buchwald Precatalysts (e.g., G3, G4) | Highly active, air- and moisture-stable. | Demanding cross-couplings, including C-N and C-O bond formation.[19] |

| Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) | Electron-rich and sterically demanding.[23] | Coupling of unactivated aryl chlorides and hindered substrates.[23] |

The Role of the Base and Solvent

-

Base Selection: The base is essential for activating the boronic acid for transmetalation.[2] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11] The choice of base can significantly impact the reaction outcome, and for substrates prone to protodeboronation, anhydrous conditions with a base like K₃PO₄ may be beneficial.[24] For the coupling of 2-pyridyl nucleophiles, potassium fluoride (KF) has also been shown to be effective.[25]

-

Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used, as water can play a beneficial role in the transmetalation step.[22] Common organic solvents include 1,4-dioxane,[24][26] toluene,[11] and 2-methyltetrahydrofuran (2-MeTHF).[24] The latter is considered a greener solvent alternative.[27]

A Validated Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-tert-butylphenyl)pyridine. This protocol is designed to be a self-validating system, with notes on expected observations and potential troubleshooting.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

4-tert-Butylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine, 4-tert-butylphenylboronic acid, and K₃PO₄.

-

Solvent Addition and Degassing: Add the 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[28]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-tert-butylphenyl)pyridine.[29]

Challenges and Considerations in the Synthesis of 2-Arylpyridines

The Suzuki-Miyaura coupling of 2-halopyridines is not without its challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, 2-pyridylboronic acids are known to be unstable and prone to protodeboronation.[30][31]

Potential Side Reactions:

-

Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, particularly if the catalyst is not sufficiently active or if reaction conditions are not optimized.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can lead to the formation of the corresponding arene as a byproduct.

-

Dehalogenation: The reduction of the aryl halide to the corresponding arene can also occur as a side reaction.[6]

To mitigate these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. The use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, can often overcome the inherent difficulties associated with the coupling of 2-pyridyl substrates.[23][25]

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of 2-arylpyridines, including 2-(4-tert-butylphenyl)pyridine. A thorough understanding of the reaction mechanism and the interplay between the various reaction components is essential for the successful execution of this transformation. As the demand for novel, complex molecules in drug discovery continues to grow, further advancements in catalyst technology will undoubtedly expand the scope and utility of this powerful reaction, enabling the synthesis of ever more intricate and valuable compounds. The development of more sustainable and environmentally friendly protocols, such as the use of greener solvents and base metal catalysts, represents an exciting frontier in this field.[27]

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(8), 2537–2540. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Vaddamanu, M. K., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Burke, S. D. (2012). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois at Urbana-Champaign. Retrieved from [Link]

-

Larsen, M. A., & Hartwig, J. F. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(6). Retrieved from [Link]

-

Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(41), 14379-14395. Retrieved from [Link]

-

Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

-

Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(22), 12186-12208. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. Retrieved from [Link]

-

MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 25. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(22), 12186-12208. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2186–2192. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1–53. Retrieved from [Link]

-

Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 1(3), 301-306. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

RSC Publishing. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 1, 301-306. Retrieved from [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42, 9317-9332. Retrieved from [Link]

-

Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-tert-Butylphenylboronic acid. PubChem. Retrieved from [Link]

-

ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(21), 4874–4877. Retrieved from [Link]

-

MDPI. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 19(11), 18886-18900. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki_reaction [chemeurope.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 22. researchgate.net [researchgate.net]

- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. reddit.com [reddit.com]

- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 2-(4-Tert-butylphenyl)pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Tert-butylphenyl)pyridine

Introduction

2-(4-tert-butylphenyl)pyridine is a substituted biphenyl derivative that has garnered significant interest in coordination chemistry and materials science.[1] Its unique structure, featuring a pyridine ring linked to a phenyl group bearing a sterically demanding tert-butyl substituent, imparts specific electronic and steric properties. These characteristics make it a valuable ligand in the synthesis of metal complexes for applications ranging from organic light-emitting diodes (OLEDs) to catalysis.[1]

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize 2-(4-tert-butylphenyl)pyridine. As researchers and drug development professionals, a deep understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and quality control. This document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, reflecting field-proven insights for robust analytical interpretation.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The connectivity and electronic environment of each atom directly influence the resulting spectra.

Caption: Molecular structure of 2-(4-tert-butylphenyl)pyridine.

The analytical workflow for structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each unique proton in the molecule. The deshielding effect of the electronegative nitrogen atom in the pyridine ring and the symmetry of the para-substituted phenyl ring are key features to observe.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.70 | Doublet (d) | 1H | H6 (Pyridine) |

| ~ 7.95 | Doublet (d) | 2H | H2', H6' (Phenyl) |

| ~ 7.75 | Triplet of Doublets (td) | 1H | H4 (Pyridine) |

| ~ 7.70 | Doublet (d) | 1H | H3 (Pyridine) |

| ~ 7.50 | Doublet (d) | 2H | H3', H5' (Phenyl) |

| ~ 7.25 | Doublet of Doublets (dd) | 1H | H5 (Pyridine) |

| ~ 1.35 | Singlet (s) | 9H | -C(CH₃)₃ |

Causality and Interpretation:

-

H6 Proton: The proton at the 6-position of the pyridine ring is the most downfield signal (~8.70 ppm). Its proximity to the electronegative nitrogen atom results in significant deshielding.

-

Phenyl Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the pyridine ring (H2', H6') are more deshielded (~7.95 ppm) than the protons meta to it (H3', H5' at ~7.50 ppm).

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This results in a sharp, highly integrated singlet at approximately 1.35 ppm, a hallmark of this functional group.

-

Pyridine Protons (H3, H4, H5): These protons appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen and the phenyl substituent.[2] Two-dimensional NMR techniques like COSY can be invaluable for definitively assigning these coupled signals.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-tert-butylphenyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks and reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a distinct peak.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 157.0 | Quaternary | C2 (Pyridine) |

| ~ 151.0 | Quaternary | C4' (Phenyl) |

| ~ 149.5 | CH | C6 (Pyridine) |

| ~ 137.0 | Quaternary | C1' (Phenyl) |

| ~ 136.5 | CH | C4 (Pyridine) |

| ~ 128.8 | CH | C3', C5' (Phenyl) |

| ~ 126.5 | CH | C2', C6' (Phenyl) |

| ~ 122.0 | CH | C5 (Pyridine) |

| ~ 120.5 | CH | C3 (Pyridine) |

| ~ 34.8 | Quaternary | -C (CH₃)₃ |

| ~ 31.3 | CH₃ | -C(CH₃ )₃ |

Causality and Interpretation:

-

Deshielded Carbons: The C2 carbon of the pyridine ring, directly bonded to the nitrogen, is the most deshielded aromatic carbon (~157.0 ppm).[3] Similarly, the C4' carbon of the phenyl ring, attached to the bulky tert-butyl group, also appears significantly downfield.

-

tert-Butyl Carbons: The spectrum clearly shows the two distinct carbon environments of the tert-butyl group: the quaternary carbon (~34.8 ppm) and the three equivalent methyl carbons (~31.3 ppm).

-

Symmetry: The chemical equivalence of C3'/C5' and C2'/C6' in the phenyl ring results in single peaks for each pair, confirming the para-substitution pattern.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2965 - 2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~ 1600, 1560, 1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~ 1365 | Strong, Sharp | C-H Bending (tert-butyl umbrella mode) |

| 850 - 800 | Strong | C-H Out-of-plane Bending (para-disubstituted) |

Causality and Interpretation:

-

Aromatic Region: The presence of bands between 1470 cm⁻¹ and 1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the pyridine and phenyl rings.[4][5]

-

Aliphatic Region: The strong, sharp absorptions below 3000 cm⁻¹ are definitive proof of the sp³ hybridized C-H bonds in the tert-butyl group.

-

Diagnostic Peaks: The sharp band around 1365 cm⁻¹ is a highly characteristic absorption for the symmetrical bending ("umbrella mode") of a tert-butyl group. Furthermore, the strong absorption in the 800-850 cm⁻¹ region strongly suggests a 1,4- (para) disubstitution pattern on the phenyl ring.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 2-(4-tert-butylphenyl)pyridine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining molecular weight and can offer significant structural clues based on fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment |

| 211 | High | [M]⁺• (Molecular Ion) |

| 196 | Very High (Base Peak) | [M - CH₃]⁺ |

| 168 | Moderate | [M - C₃H₇]⁺ |

Causality and Interpretation: Under Electron Ionization (EI) conditions, the molecule is ionized to form a molecular ion radical, [M]⁺•, with an m/z corresponding to its molecular weight (211).[6] This ion is energetically unstable and undergoes fragmentation.

-

Molecular Ion ([M]⁺•, m/z 211): The presence of a strong molecular ion peak is expected due to the stability of the aromatic system.

-

Base Peak ([M - CH₃]⁺, m/z 196): The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group.[7] This process results in the formation of a highly stable benzylic/tertiary carbocation, which is typically the most abundant ion in the spectrum (the base peak). A similar fragmentation pattern is observed for 2-tert-butylpyridine, which readily loses a methyl group.[8]

Caption: Key fragmentation of 2-(4-tert-butylphenyl)pyridine in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating the molecular ion radical [M]⁺•.

-

Mass Analysis: Accelerate the newly formed ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

References

-

Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Katritzky, A. R., & Lagowski, J. M. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 43-45.

-

NIST. (n.d.). 2-tert-Butylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Schymanski, E. L., et al. (2017). Critical Assessment of Small Molecule Identification 2016: Automated Methods.

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Tony St John. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

- W. S. Castellano, S. M., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(6), 2267–2271.

Sources

A Comprehensive Technical Guide to 2-(4-Tert-butylphenyl)pyridine for Advanced Research Applications

Introduction: Unveiling the Potential of a Versatile Pyridyl Ligand

In the landscape of advanced materials and therapeutic development, the strategic selection of molecular building blocks is paramount. 2-(4-Tert-butylphenyl)pyridine, a substituted biphenyl derivative, has emerged as a compound of significant interest for researchers in coordination chemistry, materials science, and drug discovery. Its unique structural and electronic properties, conferred by the sterically demanding tert-butyl group and the versatile pyridine moiety, make it a valuable ligand for the synthesis of novel metal complexes with tailored photophysical and biological activities. This guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of 2-(4-Tert-butylphenyl)pyridine, offering a critical resource for scientists and professionals in the field.

Physicochemical Properties and Specifications

2-(4-Tert-butylphenyl)pyridine is a light orange to yellow or green clear liquid at room temperature. The presence of the tert-butyl group enhances its solubility in organic solvents and influences the steric environment around the coordinating nitrogen atom of the pyridine ring.

| Property | Value | Source |

| CAS Number | 524713-66-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₇N | [2][4] |

| Molecular Weight | 211.31 g/mol | [2][3][4] |

| Purity | Typically >97.0% (GC) | [2] |

| Appearance | Light orange to Yellow to Green clear liquid | [2] |

| Refractive Index | 1.59 | [2][3] |

| Specific Gravity | 1.02 (20/20 °C) | [2] |

| Flash Point | 127 °C | [2] |

Commercial Availability and Suppliers

2-(4-Tert-butylphenyl)pyridine is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is greater than 97%, as determined by gas chromatography (GC). Below is a comparative table of prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | B4092 | >97.0% (GC) | 200 mg, 1 g |

| Fisher Scientific (distributor for TCI) | B4092200MG, B40921G | 97.0+% | 200 mg, 1 g |

| Benchchem | B1338151 | Research Grade | Inquire for quantities |

| Lab Pro Inc. | B4092-200MG | Min. 97.0% (GC) | 200 mg |

| ChemWhat | 907913 | N/A | Inquire for quantities |

| TITAN | ADB125329001 | N/A | 100 mg |

Pricing is subject to change and may vary based on institutional agreements and current market conditions. It is recommended to obtain a direct quote from the suppliers.

Synthesis of 2-(4-Tert-butylphenyl)pyridine: A Practical Guide

The most prevalent and efficient method for the synthesis of 2-(4-Tert-butylphenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of the title compound, 2-bromopyridine is coupled with 4-tert-butylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Reactants:

-

2-Bromopyridine

-

4-tert-Butylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DME, often with water)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenylboronic acid (1.1 equivalents) and the chosen base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent is added, followed by 2-bromopyridine (1.0 equivalent).

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (monitoring by TLC or GC-MS is recommended to determine reaction completion).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 2-(4-tert-butylphenyl)pyridine.

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 2-(4-Tert-butylphenyl)pyridine.

Key Applications in Research and Development

The unique steric and electronic properties of 2-(4-tert-butylphenyl)pyridine make it a highly valuable ligand in the development of advanced materials and therapeutics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, phosphorescent emitters based on heavy metal complexes, particularly iridium(III), are crucial for achieving high efficiencies. 2-(4-Tert-butylphenyl)pyridine serves as an ancillary or main ligand in the synthesis of these iridium(III) complexes.[5][6][7][8][9]

The bulky tert-butyl group plays a critical role in:

-

Preventing aggregation-caused quenching: The steric hindrance from the tert-butyl groups can suppress intermolecular interactions between the metal complexes in the solid state, which would otherwise lead to a decrease in phosphorescence quantum yield.

-

Tuning solubility: The non-polar tert-butyl group enhances the solubility of the resulting iridium complexes in organic solvents, which is advantageous for device fabrication, especially in solution-processed OLEDs.

-

Influencing charge transport properties: The electronic nature of the ligand can be subtly tuned by the alkyl substituent, which can impact the HOMO/LUMO energy levels of the complex and, consequently, the charge injection and transport properties within the OLED device.

Caption: Role of 2-(4-Tert-butylphenyl)pyridine in an OLED device.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Iridium(III) complexes are promising photosensitizers due to their strong spin-orbit coupling, which facilitates the generation of the triplet state necessary for ROS production.

2-(4-Tert-butylphenyl)pyridine is employed as a ligand to construct novel iridium(III)-based photosensitizers.[1][10] The tert-butyl group can influence the photophysical properties and biological activity of the complex by:

-

Modulating lipophilicity: The hydrophobic tert-butyl group can enhance the cellular uptake of the photosensitizer by facilitating its passage through cell membranes.

-

Influencing subcellular localization: The overall structure and lipophilicity of the complex, dictated by its ligands, can direct its accumulation in specific organelles, such as mitochondria, which is a key target in PDT.

-

Enhancing photostability: The robust nature of the tert-butyl group can contribute to the overall stability of the photosensitizer molecule under irradiation.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by suppliers, 2-(4-Tert-butylphenyl)pyridine is classified as a hazardous substance.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-(4-Tert-butylphenyl)pyridine is a commercially accessible and synthetically versatile building block with significant applications in the development of high-performance OLEDs and innovative photosensitizers for photodynamic therapy. The strategic incorporation of the tert-butylphenyl moiety onto the pyridine scaffold imparts desirable properties to the resulting metal complexes, including enhanced solubility, improved photophysical characteristics, and favorable biological interactions. This guide has provided a comprehensive overview of its commercial landscape, a practical synthetic protocol, and a detailed discussion of its key applications, serving as a valuable resource for researchers aiming to leverage the potential of this important chemical compound.

References

-

LookChem. N-ethyl-2,2-diisopropyl butanamide 51115-70-9 CAS NO.51115-70-9. [Link]

-

Chemical materials. 2-(4-(Tert-Butyl)Phenyl)Pyridine. [Link]

-

RSC Publishing. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. [Link]

-

NIH. New photosensitizers for photodynamic therapy. [Link]

-

RSC Publishing. Four-membered red iridium(iii) complexes with Ir–S–P–S structures: rapid room-temperature synthesis and application in OLEDs. [Link]

-

ResearchGate. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. [Link]

-

Stenutz. 4-tert-butylpyridine. [Link]

-

ChemWhat. 2-(4-TERT-BUTYLPHENYL)PYRIDINE CAS#: 524713-66-4; ChemWhat Code: 907913. [Link]

-

PubMed. Photosensitizers in photodynamic therapy. [Link]

-

MDPI. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. [Link]

-

NIH. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. [Link]

-

The Suzuki Reaction. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

RSC Publishing. Molecular photosensitisers for two-photon photodynamic therapy. [Link]

-

NIH. Porphyrin photosensitizers in photodynamic therapy and its applications. [Link]

-

NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][11]-Fused Indole Heterocycles. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ResearchGate. Pyrrole-based photosensitizers for photodynamic therapy — a Thomas Dougherty award (for excellence in PDT) paper. [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-tert-Butylphenyl)pyridine | 524713-66-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. 2-(4-tert-Butylphenyl)pyridine 97.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Four-membered red iridium(iii) complexes with Ir–S–P–S structures: rapid room-temperature synthesis and application in OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs [mdpi.com]

- 9. Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 524713-66-4 CAS Manufactory [chemicalbook.com]

The Pivotal Role of 2-(4-Tert-butylphenyl)pyridine in Modern Chemistry: A Technical Guide to its Electronic and Steric Effects

Abstract

The 2-(4-tert-butylphenyl)pyridine ligand has emerged as a cornerstone in the design of highly efficient transition metal complexes for applications ranging from organic light-emitting diodes (OLEDs) and photoredox catalysis to medicinal chemistry. Its unique combination of electronic and steric properties, conferred by the strategic placement of a bulky tert-butyl group on the phenyl ring, allows for precise tuning of the photophysical and catalytic behavior of its metal complexes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles governing the utility of this ligand. We will delve into a quantitative analysis of its electronic and steric effects, provide detailed experimental protocols for its synthesis and the preparation of its key metal complexes, and explore its application in cutting-edge catalytic transformations.

Introduction: The Architectural Significance of the 2-(4-Tert-butylphenyl)pyridine Ligand

In the realm of coordination chemistry, the ligand framework dictates the ultimate functionality of the resulting metal complex. The 2-phenylpyridine scaffold has been a workhorse for decades, particularly in the development of cyclometalated iridium(III) complexes for phosphorescent applications. The introduction of substituents onto this core structure provides a powerful tool for modulating the electronic and steric environment around the metal center, thereby influencing key properties such as emission color, quantum yield, and catalytic activity.

The 2-(4-tert-butylphenyl)pyridine ligand distinguishes itself through the presence of a sterically demanding and electronically donating tert-butyl group at the para-position of the phenyl ring. This seemingly simple modification has profound consequences, which we will explore in detail throughout this guide. The tert-butyl group's bulkiness can enforce specific coordination geometries, prevent unwanted intermolecular interactions, and enhance the solubility and stability of the resulting complexes[1]. Concurrently, its electron-donating nature influences the electron density at the metal center, impacting its redox potentials and the energy levels of its frontier molecular orbitals[1].

This guide will provide a holistic view of the 2-(4-tert-butylphenyl)pyridine ligand, moving beyond a mere description of its properties to an in-depth analysis of the causality behind its effectiveness. We will explore how its electronic and steric parameters are quantified and how these parameters translate into tangible outcomes in various applications.

Quantifying the Influence: Electronic and Steric Parameters

A thorough understanding of a ligand's impact on a metal center requires a quantitative assessment of its electronic and steric characteristics. For 2-(4-tert-butylphenyl)pyridine, these parameters provide a predictive framework for the behavior of its coordination compounds.

Electronic Effects: The Hammett Parameter (σp)

The electronic influence of a substituent on an aromatic ring can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids[2][3]. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. For substituents in the para position, the σp value is particularly informative.

The tert-butyl group is known to be a weak electron-donating group through induction. The accepted Hammett constant (σp) for the para-tert-butyl group is approximately -0.20 [4][5]. This negative value confirms its electron-donating character, which enriches the electron density of the phenyl ring. When coordinated to a metal center, this electronic enrichment is relayed, influencing the metal's redox properties and the energy of the highest occupied molecular orbital (HOMO) of the complex.

| Parameter | Value | Implication |

| Hammett Constant (σp) | -0.20 | Electron-donating |

Steric Effects: Tolman Cone Angle (θ) and Percent Buried Volume (%Vbur)

Quantifying the steric bulk of a ligand is crucial for predicting the coordination environment of the metal center and the accessibility of substrates in catalytic reactions. Two of the most widely used parameters are the Tolman cone angle and the percent buried volume.

Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the solid angle occupied by a ligand at a defined distance from the metal center[2][6]. While originally developed for phosphine ligands, the concept can be extended to other ligand classes. A larger cone angle indicates greater steric hindrance around the metal.

Percent Buried Volume (%Vbur): A more modern and arguably more accurate representation of steric bulk, the percent buried volume calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand[7][8]. This method provides a more nuanced picture of the ligand's steric profile.

Workflow for Calculating Percent Buried Volume (%Vbur):

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step experimental protocols for the synthesis of the 2-(4-tert-butylphenyl)pyridine ligand and a representative iridium(III) complex.

Synthesis of 2-(4-Tert-butylphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of 2-(4-tert-butylphenyl)pyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]

Materials:

-

2-Bromopyridine

-

4-tert-Butylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and ethanol (e.g., a 4:1 mixture) to the flask via syringe.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4-tert-butylphenyl)pyridine as a solid.

Synthesis of a Representative Iridium(III) Complex: [Ir(ppy)₂(dtbbpy)]PF₆

This protocol outlines the synthesis of a common iridium(III) complex, where 'ppy' is 2-phenylpyridine and 'dtbbpy' is 4,4'-di-tert-butyl-2,2'-bipyridine. The same general procedure can be adapted for the synthesis of complexes incorporating the 2-(4-tert-butylphenyl)pyridine ligand. This two-step procedure first involves the synthesis of the chloro-bridged iridium dimer, followed by the reaction with the ancillary ligand.[11][12]

Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(ppy)₂Cl]₂

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

2-Phenylpyridine (ppy)

-

2-Ethoxyethanol

-

Water, deionized

-

Methanol

Procedure:

-

In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 equiv) and 2-phenylpyridine (2.5 equiv) in a 2:1 mixture of 2-ethoxyethanol and deionized water.

-

Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere for 12-24 hours. A yellow precipitate will form.

-

Cool the reaction mixture to room temperature and collect the yellow solid by vacuum filtration.

-

Wash the solid sequentially with water and methanol.

-

Dry the solid under vacuum to yield the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂. This product is often used in the next step without further purification.

Step 2: Synthesis of [Ir(ppy)₂(dtbbpy)]PF₆

Materials:

-

[Ir(ppy)₂Cl]₂ (from Step 1)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Dichloromethane (DCM)

-

Methanol

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

To a round-bottom flask, add the chloro-bridged iridium dimer (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (2.2 equiv).

-

Add a mixture of dichloromethane and methanol (e.g., 1:1) to the flask.

-

Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The solution should become clear and yellow-orange.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, dissolve an excess of ammonium hexafluorophosphate in methanol.

-

Add the methanolic solution of NH₄PF₆ to the reaction mixture with stirring. A yellow precipitate should form.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Collect the yellow solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold diethyl ether.

-

Recrystallize the crude product from a mixture of dichloromethane and hexanes to obtain pure [Ir(ppy)₂(dtbbpy)]PF₆ as a yellow crystalline solid.

Conclusion

The 2-(4-tert-butylphenyl)pyridine ligand exemplifies the power of rational ligand design in modern coordination chemistry. Its well-defined electronic and steric properties provide a robust platform for the development of highly effective metal complexes for a diverse range of applications. By understanding and quantifying these effects, researchers can make informed decisions in the design of new catalysts and materials with tailored functionalities. The detailed protocols provided herein serve as a practical starting point for the synthesis and exploration of this versatile and impactful ligand and its coordination compounds.

References

- Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 95, 29-45.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Monos, T. M., Sun, A. C., McAtee, R. C., Devery, J. J., III, & Stephenson, C. R. J. (2016). Microwave-Assisted Synthesis of Heteroleptic Ir(III)+ Polypyridyl Complexes. The Journal of Organic Chemistry, 81(19), 9409–9415.

- Li, J., Chang, Q., & Yan, C. (2019). Synthesis,crystal structure and light-physical properties of [Ir(dfppy) 2 ( dtbbpy)] + PF 6 - complex.

- Poater, A., et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. European Journal of Inorganic Chemistry, 2009(13), 1759-1766.

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.

- Cavallo, L., et al. (2016). A Second-Generation Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. Organometallics, 35(13), 2286-2294.

- Walker, K. L., et al. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45.

-

Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

IONiC/VIPEr. (2012). Five Slides About Percent Buried Volume (%Vbur). Retrieved from [Link]

-

Wikipedia. (2024). Hammett equation. Retrieved from [Link]

-

Wikipedia. (2024). Ligand cone angle. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

- Poater, A., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048.

-

Morfeus. (n.d.). Buried volume. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.

- Singh, R., & Nolan, S. P. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588.

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hammett substituent constants [stenutz.eu]

- 5. hammett substituent constants: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buried volume - ᴍᴏʀғᴇᴜs [digital-chemistry-laboratory.github.io]

- 8. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

A Robust and Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(4-Tert-butylphenyl)pyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 2-(4-tert-butylphenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The biaryl pyridine scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical objective.[1][2] This guide moves beyond a simple recitation of steps to elucidate the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the methodology for other challenging heteroaryl couplings. We present an optimized procedure utilizing 2-chloropyridine and 4-tert-butylphenylboronic acid, focusing on a highly active catalyst system that leverages a bulky, electron-rich phosphine ligand to achieve high yields and reproducibility.

Introduction: The Strategic Importance of Biaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the relative stability and low toxicity of its organoboron reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[5]

The 2-arylpyridine motif, the core of our target molecule 2-(4-tert-butylphenyl)pyridine, is a recurring structural unit in a vast array of biologically active compounds and serves as a critical bidentate ligand in coordination chemistry.[1][6] The synthesis of this class of compounds, however, can be challenging. Electron-deficient heteroaryl halides like 2-chloropyridine are notoriously difficult substrates for the initial, rate-limiting oxidative addition step in the catalytic cycle.[6][7] This document details a robust protocol specifically optimized to overcome this challenge, providing a reliable pathway to 2-(4-tert-butylphenyl)pyridine.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (4-tert-butylphenylboronic acid) with an organic halide (2-chloropyridine) using a palladium catalyst and a base. The catalytic cycle is a well-understood sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyridine. This is often the slowest step, particularly with electron-poor and sterically unhindered aryl chlorides. The use of a highly electron-donating ligand is critical to increase the electron density on the palladium center, thereby promoting this insertion.[9][10]

-

Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻), which then facilitates the ligand exchange on the palladium center.[7][11]

-

Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands on the palladium complex create steric strain that promotes this bond-forming elimination.[7][9]

Optimizing Reaction Parameters: The Scientific Rationale

Achieving a high yield for this specific transformation hinges on the careful selection of each reaction component. The choices outlined below are based on established principles for coupling challenging heteroaryl chlorides.[12][13]

-

Palladium Pre-catalyst : While various palladium sources can be used, pre-formed Pd(II) complexes known as pre-catalysts are often preferred for their superior air and moisture stability, ensuring accurate dosing and consistent generation of the active Pd(0) species in situ. We recommend a third-generation (G3) Buchwald pre-catalyst, such as XPhos Pd G3 . These pre-catalysts feature a carbazole ligand that facilitates the clean and efficient release of the L-Pd(0) active species upon activation by the base.

-

Ligand : The choice of ligand is arguably the most critical factor for success. For electron-deficient aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[10][14] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice. Its steric bulk promotes the reductive elimination step, while its strong electron-donating character facilitates the difficult oxidative addition of 2-chloropyridine.[10]

-

Base : The base plays a dual role: activating the boronic acid for transmetalation and influencing the stability of the catalyst.[11] While common bases like K₂CO₃ can be effective, anhydrous potassium phosphate (K₃PO₄ ) is often superior in heteroaromatic couplings. It is strong enough to facilitate boronate formation without promoting significant protodeboronation (hydrolysis) of the boronic acid, a common side reaction.[4][14]

-

Solvent : Anhydrous, polar aprotic solvents are ideal for Suzuki couplings. 1,4-Dioxane or Toluene are excellent choices as they effectively solubilize the substrates and maintain a suitable temperature range. It is imperative to use a thoroughly degassed solvent to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst, which would lead to catalyst deactivation and poor yields.[15][16]

-

Temperature : The reaction typically requires heating to overcome the activation energy of the oxidative addition step. A temperature of 100-110 °C provides a good balance between reaction rate and catalyst stability.[15][17]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.

Materials and Reagents